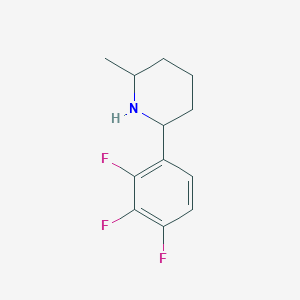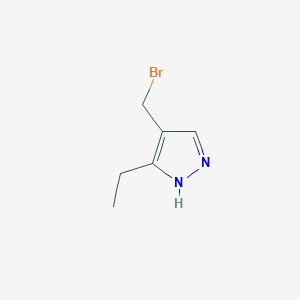
4-(bromomethyl)-3-ethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-3-ethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a bromomethyl group and an ethyl group on the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-3-ethyl-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in a solvent such as carbon tetrachloride or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This approach ensures consistent product quality and higher yields. The use of N-bromosuccinimide as a brominating agent is common in these methods .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-ethyl-1H-pyrazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 3-ethyl-1H-pyrazole.
Scientific Research Applications
4-(Bromomethyl)-3-ethyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for creating various derivatives.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-3-ethyl-1H-pyrazole involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophilic sites in target molecules. This reactivity allows the compound to modify the structure and function of biomolecules, making it useful in biochemical and medicinal applications .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar to 4-(bromomethyl)-3-ethyl-1H-pyrazole, benzyl bromide contains a bromomethyl group attached to a benzene ring.
4-(Bromomethyl)benzoic Acid: This compound has a bromomethyl group attached to a benzoic acid moiety and is used in the synthesis of pharmaceuticals.
4-(Bromomethyl)benzonitrile: This compound is used in the synthesis of ligands and other complex molecules.
Uniqueness
This compound is unique due to the presence of both a bromomethyl group and an ethyl group on the pyrazole ring. This combination of functional groups provides distinct reactivity and makes the compound versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C6H9BrN2 |
|---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
4-(bromomethyl)-5-ethyl-1H-pyrazole |
InChI |
InChI=1S/C6H9BrN2/c1-2-6-5(3-7)4-8-9-6/h4H,2-3H2,1H3,(H,8,9) |
InChI Key |
HFKCCASQNIRZAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


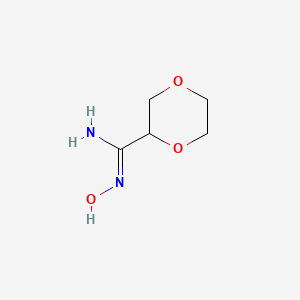
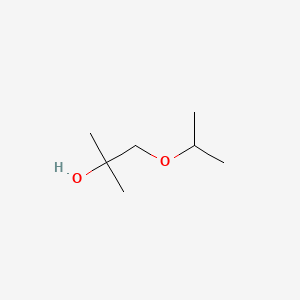
![2-Methyl-2-[(propan-2-yloxy)methyl]oxirane](/img/structure/B13619997.png)
![Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate](/img/structure/B13620000.png)
![N-(3-(3-Propiolamidophenyl)-1H-pyrazol-5-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B13620002.png)
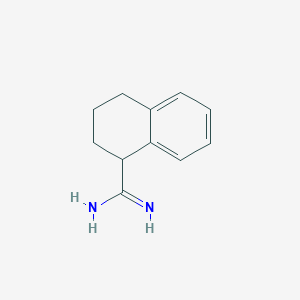
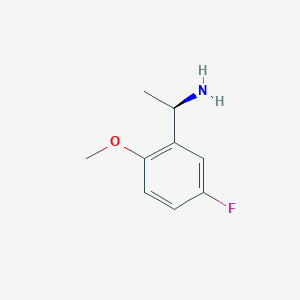
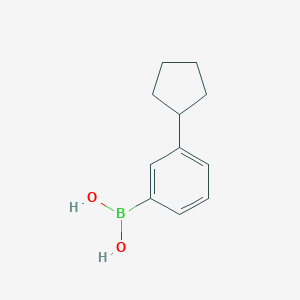
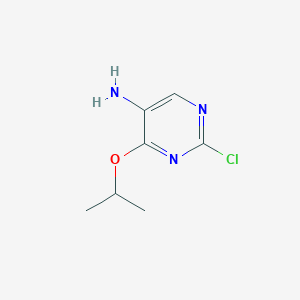
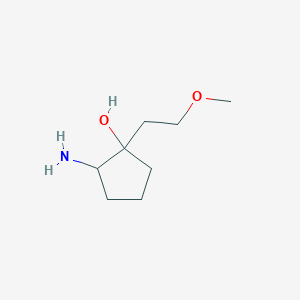
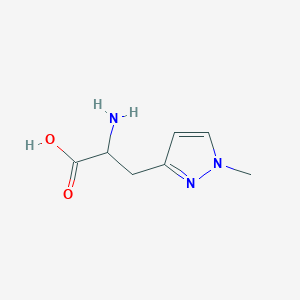
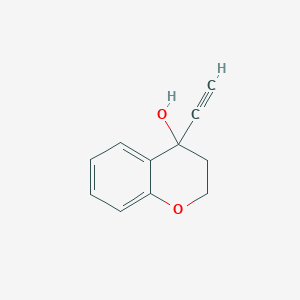
![(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine](/img/structure/B13620052.png)
